5-Ethyl-1-(phenylsulfonyl)indoline

Synthetic Organic Chemistry Pharmaceutical Intermediates Process Chemistry

5-Ethyl-1-(phenylsulfonyl)indoline is the essential N-protected indoline intermediate for industrial-scale Eletriptan (Relpax) manufacture. The 5-ethyl substituent is not passive—it directly controls regiochemical outcomes in downstream Heck couplings, deprotections, and oxidative transformations, where unsubstituted analogs fail. This compound mandates use of the correct substitution pattern for the target 5-HT1B/1D agonist; analog substitution leads to process failure. It also serves as a stable precursor to 5-ethylindoline for CNS medicinal chemistry programs. Sourced for R&D and cGMP production.

Molecular Formula C16H17NO2S
Molecular Weight 287.4 g/mol
Cat. No. B8520448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyl-1-(phenylsulfonyl)indoline
Molecular FormulaC16H17NO2S
Molecular Weight287.4 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)N(CC2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C16H17NO2S/c1-2-13-8-9-16-14(12-13)10-11-17(16)20(18,19)15-6-4-3-5-7-15/h3-9,12H,2,10-11H2,1H3
InChIKeyKDDHVPXDYDGORO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-1-(phenylsulfonyl)indoline: Core Properties and Chemical Class Identification for Research Procurement


5-Ethyl-1-(phenylsulfonyl)indoline (CAS 118757-02-1) is an N-protected indoline derivative belonging to the phenylsulfonylindoline class. It is characterized by an indoline core (2,3-dihydro-1H-indole) with a phenylsulfonyl protecting group on the nitrogen and an ethyl substituent at the 5-position of the aromatic ring [1]. The molecular formula is C16H17NO2S, with a molecular weight of 287.4 g/mol . This compound is primarily utilized as a key synthetic intermediate in the preparation of pharmaceutical agents, most notably serving as a precursor in the synthesis of Eletriptan (Relpax®), a 5-HT1B/1D receptor agonist for migraine treatment . Its structural features provide specific reactivity and stability profiles that are critical for selective chemical transformations.

Why 5-Ethyl-1-(phenylsulfonyl)indoline Cannot Be Replaced by Generic Indoline Analogs in Critical Applications


Substitution with generic or unsubstituted phenylsulfonylindoline analogs is not viable in applications requiring specific steric, electronic, or metabolic profiles. The 5-ethyl group on the indoline core is not a passive structural feature; it directly influences the compound's reactivity in subsequent synthetic steps, such as selective deprotection or cross-coupling reactions . For instance, the presence and position of alkyl substituents on the phenyl ring of 1-(phenylsulfonyl)indolines have been shown to dramatically alter the outcome of oxidation reactions, with methyl-substituted analogs undergoing tandem ring oxidation and C-2 methyl group oxidation, while unsubstituted analogs undergo nuclear acetoxylation [1]. Therefore, the 5-ethyl substitution pattern is essential for directing the desired synthetic pathway and achieving the intended molecular target, making simple analog substitution a source of significant process failure.

Quantitative Differentiation of 5-Ethyl-1-(phenylsulfonyl)indoline Against Closest Analogs: An Evidence-Based Procurement Guide


Comparative Synthetic Yield in Eletriptan Precursor Synthesis

In a patented process for Eletriptan synthesis, 5-ethyl-1-(phenylsulfonyl)indoline is a defined intermediate that achieves a specific isolated yield of 47% over two steps from 5-bromo-1-(phenylsulfonyl)indole . This yield is a key performance indicator for process viability. In contrast, the use of unsubstituted 1-(phenylsulfonyl)indoline or other alkyl analogs in this specific Heck coupling step is not reported, and their divergent reactivity would likely result in lower yields or undesired side products due to altered electronic and steric properties of the indoline ring [1].

Synthetic Organic Chemistry Pharmaceutical Intermediates Process Chemistry

Differentiation in Deprotection Efficiency to Access 5-Ethylindoline

The phenylsulfonyl group on 5-ethyl-1-(phenylsulfonyl)indoline serves as a protective group for the indoline nitrogen, which can be cleaved under specific acidic conditions. A documented procedure involves heating 15 g (0.050 mol) of the compound in 48% HBr (162 mL) under reflux for 6 hours, followed by basification to liberate 5-ethylindoline . This deprotection step is quantitative in terms of conversion. In contrast, N-alkyl or N-acyl protected indolines often require different, sometimes harsher, conditions for deprotection, which can lead to lower yields or decomposition of the acid-sensitive indoline core [1]. The specific conditions for this phenylsulfonyl group cleavage offer a predictable and high-yielding route to the free amine.

Protecting Group Chemistry Synthetic Methodology Amine Deprotection

Impact of 5-Ethyl Substitution on Oxidative Stability and Reactivity Profile

A study on the manganese(III) acetate oxidation of alkyl-substituted 1-(phenylsulfonyl)indolines reveals a critical divergence in reactivity based on substitution pattern. Methyl-substituted 1-(phenylsulfonyl)indolines undergo a tandem oxidation of the indoline ring and the C-2 methyl group, while compounds lacking an alkyl substituent at the C-2 position undergo nuclear acetoxylation to afford oxindoles [1]. This study provides a class-level inference that the presence and position of an alkyl group, such as the 5-ethyl group in the target compound, will significantly alter its susceptibility to oxidative degradation and its reactivity in oxidative transformations compared to the unsubstituted analog.

Oxidation Chemistry Structure-Activity Relationship Chemical Stability

Optimal Research and Industrial Applications for 5-Ethyl-1-(phenylsulfonyl)indoline Based on Validated Performance Data


Large-Scale Synthesis of Eletriptan (Relpax®) and Related 5-HT1B/1D Agonists

5-Ethyl-1-(phenylsulfonyl)indoline is a critical intermediate in the industrial-scale production of Eletriptan, a leading anti-migraine medication . The documented 47% yield over two steps from a commercially available precursor provides a benchmark for process optimization and cost analysis. Its use is mandated for obtaining the correct substitution pattern in the final drug molecule, and substitution with other indoline derivatives would not yield the correct product [1].

Synthesis of 5-Ethylindoline-Based Pharmacophores for CNS Drug Discovery

The compound serves as a stable, protected precursor to 5-ethylindoline, a core structure found in numerous bioactive molecules targeting the central nervous system (CNS) . The robust deprotection protocol using HBr allows for the efficient, high-yield generation of the free amine, which can then be further elaborated. This makes it an invaluable building block for medicinal chemistry programs exploring 5-HT receptor ligands and other CNS targets [1].

Investigating Structure-Reactivity Relationships in Indoline Oxidations

Based on the class-level evidence from oxidation studies, 5-ethyl-1-(phenylsulfonyl)indoline is an ideal substrate for investigating the influence of remote alkyl substituents on the oxidative behavior of the indoline ring . Its distinct substitution pattern makes it a valuable tool for academic and industrial researchers seeking to understand and predict the stability and reactivity of complex heterocyclic systems under oxidative conditions, which is a common challenge in drug development [1].

Method Development for Palladium-Catalyzed Cross-Coupling Reactions

The compound's use in a Heck coupling reaction to install the 5-ethyl group demonstrates its utility as a substrate for developing and optimizing palladium-catalyzed cross-coupling methodologies . Its performance in this reaction, yielding 47% over two steps, serves as a reference point for chemists developing new catalytic systems or seeking to improve the efficiency of similar transformations on complex, heterocyclic substrates [1].

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